molecular formula C12H13ClO4S B2966058 Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate CAS No. 337923-05-4

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate

Cat. No.: B2966058
CAS No.: 337923-05-4
M. Wt: 288.74
InChI Key: VSMGDJFMMBZOHK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate (CAS Number: 337923-05-4) is a high-purity chemical reagent with the molecular formula C12H13ClO4S and a molecular weight of 288.75 g/mol . This compound is characterized by a density of 1.4±0.1 g/cm³ and a high boiling point of 432.7±35.0 °C at 760 mmHg, indicating its thermal stability . The sulfinyl group bridging the chlorophenyl ring and the oxobutanoate chain creates a versatile molecular scaffold that is of significant interest in synthetic and medicinal chemistry research, particularly for the development of novel pharmacologically active molecules. Researchers utilize this compound as a key synthetic intermediate. Its structure, featuring both sulfoxide and β-ketoester functional groups, makes it a valuable precursor in nucleophilic substitution reactions, cyclocondensation reactions, and the synthesis of complex heterocyclic compounds. The presence of the sulfinyl group can also introduce chirality, making it a candidate for exploring stereoselective syntheses. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in a controlled laboratory setting by qualified researchers and is not approved for use in humans, animals, or as a component in diagnostic or therapeutic products. Safe handling procedures should be followed, noting its flash point of 215.5±25.9 °C .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)sulfinyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-2-17-12(15)7-10(14)8-18(16)11-5-3-9(13)4-6-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMGDJFMMBZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate typically involves the reaction of 4-chlorobenzene sulfinic acid with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Ethyl 4-[(4-chlorophenyl)sulfonyl]-3-oxobutanoate.

    Reduction: Ethyl 4-[(4-chlorophenyl)thio]-3-oxobutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 3-Oxobutanoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Chlorophenyl sulfinyl C₁₂H₁₃ClO₄S 288.75 High polarity, high boiling point
Ethyl 4-(4-chlorophenyl)-3-oxobutanoate 4-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 Synthetic intermediate
Ethyl 4-(3-chlorophenyl)-3-oxobutanoate 3-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 Used in heterocyclic synthesis
Ethyl 4-(2-chlorophenyl)-3-oxobutanoate 2-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 Positional isomer; data limited

Key Findings :

  • Substituent Position: The position of the chlorine atom on the phenyl ring (ortho, meta, para) affects electronic distribution and steric hindrance.
  • Sulfinyl vs. Phenyl : The sulfinyl group in the target compound introduces higher polarity and hydrogen-bonding capacity compared to simple phenyl-substituted analogs, which may improve solubility in polar solvents .

Functional Group Variations

Hydrazone Derivatives

Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate (C₁₂H₁₃ClN₂O₃, MW 284.70 g/mol) replaces the sulfinyl group with a hydrazone (-NH-N=) moiety. This compound adopts a planar structure due to conjugation across the hydrazone and keto groups, which is critical for its reported cytotoxic activity .

Protective Group Modifications

  • Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (C₁₁H₁₉NO₅, MW 245.27 g/mol) incorporates a Boc-protected amino group, rendering it useful in peptide synthesis .
  • Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate (C₁₂H₂₄O₄Si, MW 284.38 g/mol) features a silyl ether group, enhancing stability during organic reactions .

Key Findings :

  • Functional groups like hydrazones or protective groups (Boc, TBS) tailor compounds for specific applications, such as drug discovery or multi-step syntheses, whereas the sulfinyl group in the target compound may favor redox reactivity or chiral resolution .

Sulfur-Containing Analogues

Table 2: Sulfur-Based Derivatives

Compound Name Sulfur Functional Group Molecular Formula Molecular Weight (g/mol) Properties Reference
This compound Sulfinyl (-S=O) C₁₂H₁₃ClO₄S 288.75 Polar, chiral
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-(4-Cl-phenyl)butanoic acid Sulfanyl (-S-) C₁₃H₁₃ClO₅S 316.76 Antiproliferative activity

Key Findings :

  • Sulfinyl vs. Sulfanyl : The sulfinyl group’s oxidation state (S=O) increases polarity and chiral center formation, whereas sulfanyl (S-) derivatives are less polar and may exhibit distinct biological activities (e.g., antiproliferative action) .

Research Findings and Implications

  • Crystallography: Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate forms planar crystals due to conjugation, a feature absent in the sulfinyl analog .
  • Biological Activity : Hydrazone derivatives show cytotoxicity, while sulfur-containing analogs (e.g., sulfanyl) demonstrate antiproliferative effects, suggesting the target compound’s sulfinyl group could be explored for similar bioactivity .
  • Synthetic Utility: The 3-oxobutanoate core is versatile, enabling modifications for drug candidates or intermediates, as seen in tau aggregation inhibitors and peptide syntheses .

Biological Activity

Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a sulfinyl group, which is known to influence its reactivity and biological interactions. The presence of the 4-chlorophenyl moiety enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.

The mechanism by which this compound exerts its biological effects is multifaceted. It may interact with various biological targets, including enzymes and receptors, leading to modulation of specific pathways. The sulfinyl group can participate in redox reactions, affecting the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. Research indicates that certain derivatives exhibit significant inhibitory effects against various pathogens. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating their effectiveness in combating bacterial infections .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis
OtherVariesVarious Gram-positive bacteria

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives possess significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent antiproliferative activity. For example, some derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Data

CompoundIC50 (μM)Cancer Cell Line
Compound A<10A-431 (skin cancer)
Compound B<15Jurkat (leukemia)
Compound C<20HT29 (colon cancer)

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives related to this compound. The findings indicated that these compounds effectively inhibited biofilm formation and exhibited bactericidal activity against resistant strains .
  • Cytotoxicity Assessment : Another study assessed the cytotoxicity of several derivatives against different cancer cell lines, revealing that modifications in the phenyl ring significantly impacted their activity. The presence of electron-withdrawing groups was found to enhance cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or Michael addition, leveraging protocols for structurally similar β-keto esters. For example, ethyl 4-chloro-3-oxobutanoate derivatives are often prepared using aluminum chloride as a catalyst in benzene under reflux . Optimization involves adjusting solvent polarity (e.g., n-butyl acetate for diphasic systems) to stabilize reactive intermediates and minimize side reactions like hydrolysis. Purity is typically monitored via HPLC or GC-MS, with yields improved by controlling temperature (70–90°C) and anhydrous conditions .

Q. How can the stereochemical configuration of the sulfinyl group be characterized?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric separation. Absolute configuration determination requires X-ray crystallography, as demonstrated for analogous hydrazono-3-oxobutanoate derivatives . Alternatively, circular dichroism (CD) spectroscopy can correlate Cotton effects with stereochemistry, validated by computational modeling (DFT) of electronic transitions .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the ethyl ester protons (δ ~1.3–1.4 ppm, triplet; δ ~4.1–4.3 ppm, quartet), the β-keto carbonyl (δ ~200–205 ppm), and sulfinyl group coupling patterns.
  • IR Spectroscopy : Confirm β-keto ester (C=O stretch at ~1700–1750 cm⁻¹) and sulfinyl (S=O stretch at ~1030–1060 cm⁻¹).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C12H12ClO4S: calc. 287.0153, observed 287.0158) .

Advanced Research Questions

Q. How do reaction kinetics and substrate inhibition affect enzymatic reduction of the β-keto ester moiety?

  • Methodological Answer : NADPH-dependent reductases (e.g., from Candida magnoliae) catalyze stereoselective reduction to (S)-alcohols with >95% ee. Kinetic studies reveal substrate inhibition at concentrations >50 mM, mitigated by fed-batch addition or diphasic systems (n-butyl acetate/water). Apparent Km and Vmax are determined via Lineweaver-Burk plots, with typical values of Km ≈ 2.5 mM and Vmax ≈ 12 μmol/min/mg .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms?

  • Methodological Answer : Polymorphism arises from varying hydrogen-bonding motifs (e.g., R₂²(8) vs. C(4) chains). Use graph-set analysis to classify intermolecular interactions. High-throughput crystallization screens (e.g., with 96-well plates) identify stable forms, while variable-temperature XRD (100–298 K) assesses thermal stability. Conflicting reports often stem from solvent-mediated transitions, resolved by slurry conversion experiments .

Q. How can computational modeling predict reactivity in nucleophilic substitution at the sulfinyl group?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates transition-state energies for SN2 reactions. Fukui indices identify electrophilic sites (e.g., sulfinyl sulfur), while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative effects. Solvent effects (e.g., DMSO vs. THF) are modeled using the SMD continuum approach .

Q. What are the limitations of current synthetic methods in achieving >99% enantiomeric excess (ee)?

  • Methodological Answer : Chemical reduction (e.g., using NaBH4 with chiral ligands) often yields ≤85% ee due to competing pathways. Biocatalytic methods (e.g., immobilized Sporobolomyces salmonicolor reductase) improve stereocontrol but require cofactor recycling (NADPH/glucose dehydrogenase). Advanced engineering (e.g., directed evolution of enzymes) or hybrid chemo-enzymatic routes are under investigation .

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